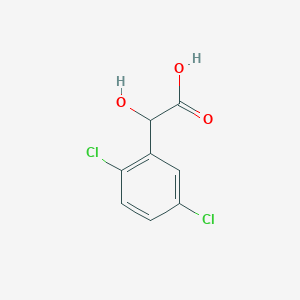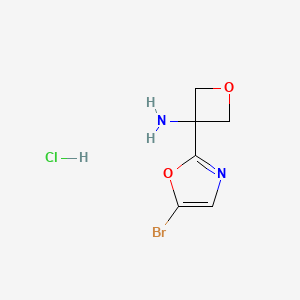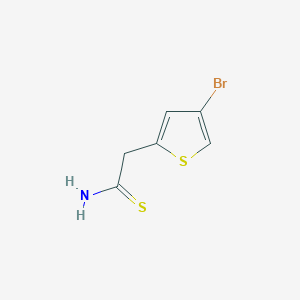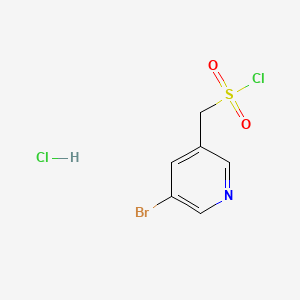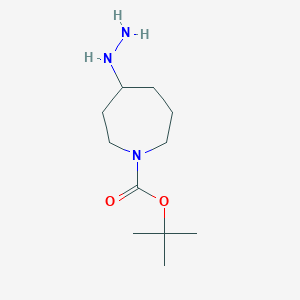
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol is a chiral alcohol compound with a cyclohexane ring substituted with an isopropyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-Isopropylcyclohexyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method allows for efficient and scalable production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: CrO3 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: (S)-1-(4-Isopropylcyclohexyl)ethanone or (S)-1-(4-Isopropylcyclohexyl)ethanoic acid.
Reduction: (S)-1-(4-Isopropylcyclohexyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Isopropylcyclohexyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and steric effects due to the compound’s chiral nature.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Isopropylcyclohexyl)ethan-1-ol
- 1-(4-Isopropylcyclohexyl)ethan-1-one
- 1-(4-Isopropylcyclohexyl)ethanoic acid
Uniqueness
(S)-1-(4-Isopropylcyclohexyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer ®-1-(4-Isopropylcyclohexyl)ethan-1-ol. This stereochemical difference can influence its reactivity, biological activity, and interactions with other molecules, making it valuable for applications requiring high enantiomeric purity.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1S)-1-(4-propan-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3/t9-,10?,11?/m0/s1 |
InChI Key |
NEHPIUGJDUWSRR-WHXUTIOJSA-N |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C(C)C)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)

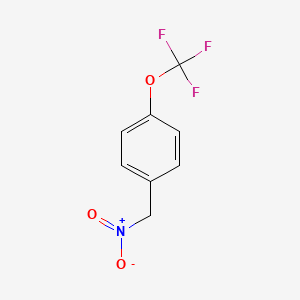
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
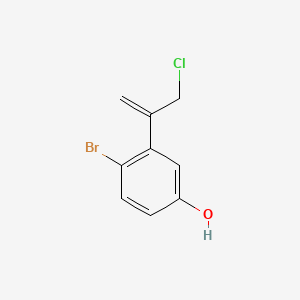

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

